N-(3-phenylpropyl)benzamide
Overview
Description
N-(3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H17NO. It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, which is further connected to a 3-phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-phenylpropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-phenylpropylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway offers high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-temperature reactions between carboxylic acids and amines. The use of catalysts such as nickel (II) pincer complexes can facilitate the dehydrogenative conversion of aldehydes and amines to amides . This method allows for the production of various benzamide derivatives, including this compound, with high efficiency and turnover numbers.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-phenylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound of N-(3-phenylpropyl)benzamide, with a simpler structure and different properties.
N-(2-phenylethyl)benzamide: A similar compound with a shorter alkyl chain, leading to different chemical and biological properties.
N-(4-phenylbutyl)benzamide: A compound with a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance allows it to interact with a wide range of molecular targets and participate in various chemical reactions. Its versatility makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHBQLKTQNBYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367471 | |
Record name | N-(3-phenylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6115-25-9 | |
Record name | N-(3-phenylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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